

Application Notes and Protocols for Ac-EVKKQR-pNA Enzyme Kinetics Assay

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Compound of Interest

Compound Name: Ac-EVKKQR-pNA

Cat. No.: B15568210

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Introduction

The chromogenic substrate, Acetyl-L-Glutamyl-L-Valyl-L-Lysyl-L-Lysyl-L-Glutaminyl-L-Arginine-p-nitroanilide (**Ac-EVKKQR-pNA**), is a valuable tool for studying the kinetics of specific serine proteases. This application note provides a detailed, step-by-step guide for performing an enzyme kinetics assay using this substrate, with a primary focus on Human Kallikrein 5 (KLK5), a key enzyme in skin physiology and various pathologies.

Kallikrein 5 is a trypsin-like serine protease involved in the desquamation process of the skin by degrading proteins that form cell junctions in the stratum corneum.[1][2] Dysregulation of KLK5 activity is implicated in skin diseases such as Netherton syndrome and atopic dermatitis, making it a significant target for therapeutic intervention.[1] This assay allows for the characterization of KLK5 activity and the screening of potential inhibitors.

The assay principle is based on the enzymatic cleavage of the peptide substrate by KLK5 at the C-terminal of the Arginine (Arg) residue. This cleavage releases the chromophore p-nitroaniline (pNA), which results in a measurable increase in absorbance at 405 nm. The rate of pNA release is directly proportional to the enzyme's activity.

Quantitative Data Summary

While specific kinetic parameters for the cleavage of **Ac-EVKKQR-pNA** by Kallikrein 5 are not readily available in the literature, the following table provides kinetic constants for other similar peptide substrates of KLK5. This data can serve as a valuable reference for experimental design and for comparison of relative enzyme activity. KLK5 exhibits a strong preference for Arginine (Arg) in the P1 position.^{[3][4]}

Substrate Sequence	K _m (μM)	k _{cat} (s ⁻¹)	k _{cat} /K _m (M ⁻¹ s ⁻¹)	Reference
Boc-Val-Pro-Arg-AMC	N/A	N/A	N/A	
Boc-Phe-Ser-Arg-AMC	N/A	N/A	N/A	
Gly-Pro-Arg-AMC	N/A	N/A	High	
Gly-Pro-Lys-AMC	N/A	N/A	Low	

Note: N/A indicates that the specific values were not provided in the cited literature, though the substrates were identified as being efficiently cleaved. The use of AMC (7-amino-4-methylcoumarin) as a fluorogenic leaving group is common for KLK5 assays and follows similar kinetic principles to pNA-based assays.

Experimental Protocols

This section provides a detailed methodology for conducting an enzyme kinetics assay with **Ac-EVKKQR-pNA** and Kallikrein 5.

Materials and Reagents

- **Ac-EVKKQR-pNA** substrate
- Recombinant Human Kallikrein 5 (active)
- Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0

- Dimethyl Sulfoxide (DMSO)
- 96-well clear, flat-bottom microplates
- Microplate reader capable of measuring absorbance at 405 nm
- Standard laboratory equipment (pipettes, tubes, etc.)

Reagent Preparation

- **Ac-EVKKQR-pNA Stock Solution (10 mM):** Dissolve the appropriate amount of **Ac-EVKKQR-pNA** in DMSO to create a 10 mM stock solution. Store at -20°C.
- **Kallikrein 5 Working Solution:** Prepare a working solution of KLK5 in the assay buffer. The final concentration of the enzyme in the assay will need to be optimized to ensure a linear rate of product formation over a reasonable time course (e.g., 10-30 minutes). A starting concentration in the low nanomolar range is recommended.
- **Substrate Dilutions:** Prepare a series of dilutions of the **Ac-EVKKQR-pNA** stock solution in the assay buffer to achieve a range of final concentrations in the assay wells. This will be used to determine the Michaelis-Menten kinetics.

Assay Procedure

- **Assay Setup:** In a 96-well microplate, add the components in the following order:
 - Assay Buffer
 - Substrate solution at various concentrations
 - Enzyme solution to initiate the reaction

A typical final reaction volume is 100-200 μ L. It is recommended to include control wells:

- **Blank:** Assay buffer and substrate, without the enzyme, to measure substrate auto-hydrolysis.
- **Enzyme Control:** Assay buffer and enzyme, without the substrate.

- Incubation: Immediately place the microplate in a microplate reader pre-heated to the desired temperature (e.g., 37°C).
- Data Acquisition: Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a period of 10 to 30 minutes. Ensure that the measurements are taken during the initial linear phase of the reaction.

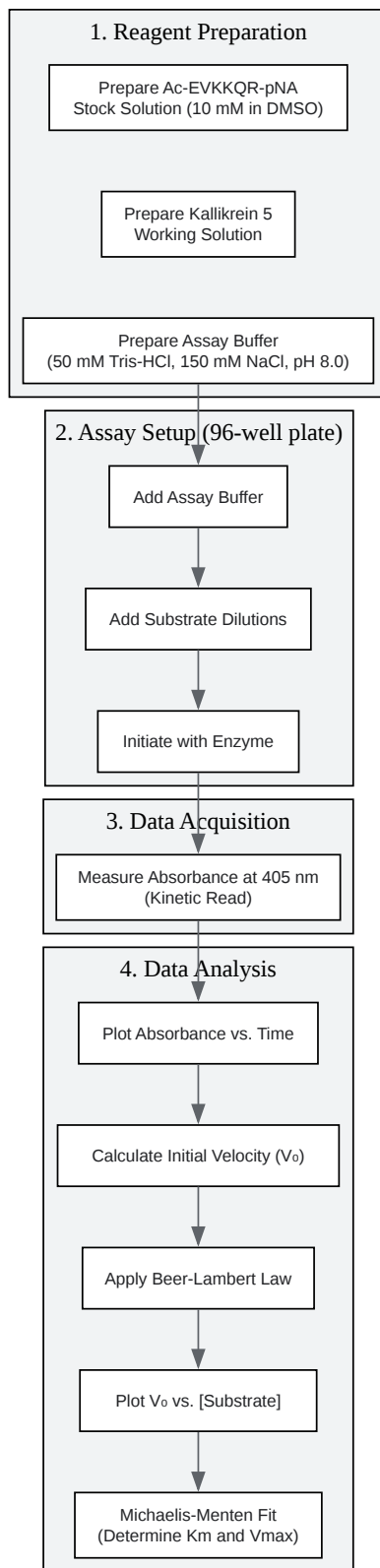
Data Analysis

- Calculate the Rate of Reaction: For each substrate concentration, plot absorbance at 405 nm versus time. The initial velocity (V_0) of the reaction is the slope of the linear portion of this curve ($\Delta\text{Abs}/\text{min}$).
- Convert Absorbance to Molar Concentration: Use the Beer-Lambert law to convert the rate of change in absorbance to the rate of product (pNA) formation in molar concentration per minute.
 - $V_0 \text{ (M/min)} = (\Delta\text{Abs}/\text{min}) / (\epsilon * l)$
 - ϵ (Molar Extinction Coefficient of pNA at 405 nm): $\sim 9,960 \text{ M}^{-1}\text{cm}^{-1}$ (This value can be pH-dependent and should be determined experimentally under the specific assay conditions for highest accuracy).
 - l (Path Length): The path length of the solution in the microplate well in cm. This can be determined by measuring the absorbance of a solution with a known extinction coefficient or by using the value provided by the microplate manufacturer.
- Determine Kinetic Parameters: Plot the initial velocity (V_0) against the substrate concentration ($[S]$). Fit the data to the Michaelis-Menten equation using non-linear regression analysis software to determine the K_m and V_{max} .
 - $V_0 = (V_{\text{max}} * [S]) / (K_m + [S])$

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the **Ac-EVKKQR-pNA** enzyme kinetics assay.



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Experimental workflow for the **Ac-EVKKQR-pNA** enzyme kinetics assay.

Kallikrein 5 Signaling Pathway in Skin Inflammation

This diagram depicts a simplified signaling pathway initiated by Kallikrein 5 in keratinocytes, leading to an inflammatory response. Uncontrolled KLK5 activity can lead to the cleavage of Protease-Activated Receptor 2 (PAR2), which in turn activates the NF- κ B pathway, resulting in the expression of pro-inflammatory cytokines.



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Simplified KLK5 signaling pathway in skin inflammation.

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